molecular formula C27H25N3O3 B2827986 N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894907-68-7

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2827986
CAS No.: 894907-68-7
M. Wt: 439.515
InChI Key: DREDGXNWDVESFH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a 1,8-naphthyridine derivative characterized by a 1,4-dihydro-4-oxo core structure. Key substituents include:

  • A 7-methyl group at position 7 of the naphthyridine ring.
  • A 4-methylbenzoyl moiety at position 3, introducing a ketone functionality.
  • An acetamide side chain linked to a 4-ethylphenyl group at position 1.

Its synthesis likely follows protocols analogous to related derivatives, involving POCl3-mediated reactions in DMF and subsequent functionalization .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-19-8-12-21(13-9-19)29-24(31)16-30-15-23(25(32)20-10-5-17(2)6-11-20)26(33)22-14-7-18(3)28-27(22)30/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREDGXNWDVESFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminonicotinic acid and an aldehyde.

    Introduction of Substituents: The substituents, such as the 4-ethylphenyl and 4-methylbenzoyl groups, are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Acetylation: The final step involves the acetylation of the naphthyridine derivative to form the acetamide group. This can be achieved using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents: The target compound’s 4-methylbenzoyl group introduces a ketone and aromatic bulk, contrasting with 2c (morpholine) and 2d (diethylamine), which feature tertiary amines. Compound 2e’s sulfonamide group enhances hydrophilicity and hydrogen-bonding capacity, correlating with its higher reported inhibitory activity .

Side Chain Variations :

  • The target compound’s N-(4-ethylphenyl)acetamide side chain differs from the simpler phenyl groups in 2c–2e . The ethyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Thermal Properties :

  • Melting points for 2c–2e range from 186–232°C, reflecting crystallinity and intermolecular interactions (e.g., hydrogen bonding in 2e ). The target compound’s melting point is unreported, but its 4-methylbenzoyl group may reduce crystallinity compared to 2e .

Research Techniques and Validation

  • Structural Elucidation : Compounds in were validated via IR, NMR, and mass spectrometry. The target compound would require similar characterization .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of small molecules like 1,8-naphthyridine derivatives, ensuring accurate bond-length and angle determinations .

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